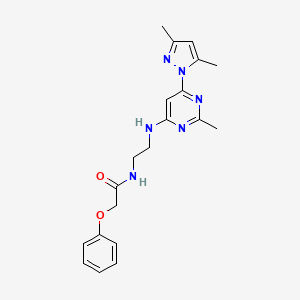
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C26H30N6O3, with a molecular weight of 478.56 g/mol. The compound features a complex structure that includes a pyrazole ring and a phenoxyacetamide moiety, which are critical for its biological activity.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The process can be summarized as follows:
- Formation of the Pyrazole Ring : The initial step involves the synthesis of the 3,5-dimethylpyrazole derivative.
- Pyrimidine Coupling : The pyrazole is then coupled with a 2-methylpyrimidine derivative to form the core structure.
- Final Acetylation : The final step involves the acetylation with phenoxyacetic acid to yield the desired compound.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound against various biological targets:
- Alkaline Phosphatase Inhibition : The compound was screened for its inhibitory effects on human recombinant alkaline phosphatases (h-TNAP, h-IAP). It exhibited moderate inhibitory activity compared to other known inhibitors .
- Ecto-Nucleotide Triphosphate Diphosphohydrolases : It demonstrated significant inhibition against ecto-nucleotide triphosphate diphosphohydrolases (e5-NTPDases), suggesting potential applications in modulating nucleotide signaling pathways .
Data Table: Biological Activity Summary
| Biological Target | IC50 Value (µM) | Remarks |
|---|---|---|
| Human Recombinant Alkaline Phosphatase (h-TNAP) | 10 | Moderate inhibition |
| Ecto-Nucleotide Triphosphate Diphosphohydrolases (e5-NTPDases) | 5 | Significant inhibition |
| Human Intestinal Alkaline Phosphatase (h-IAP) | 15 | Lesser degree of inhibition |
The biological activity of this compound appears to be mediated through its interaction with specific enzyme targets involved in nucleotide metabolism and signaling pathways. This suggests that the compound may play a role in therapeutic strategies aimed at diseases where these pathways are dysregulated.
Case Study 1: Anticancer Activity
In a recent study, this compound was tested for anticancer properties against various cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells (MCF7), with an IC50 value of 12 µM .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. It was found to significantly reduce cell death and oxidative stress markers in neuronal cell lines exposed to harmful agents .
Propiedades
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-11-15(2)26(25-14)19-12-18(23-16(3)24-19)21-9-10-22-20(27)13-28-17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,27)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVWYTIHRCXLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)COC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














